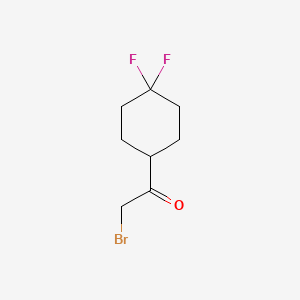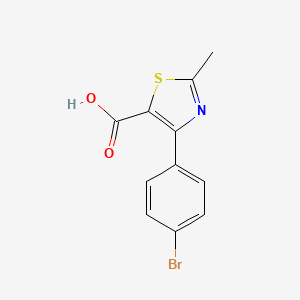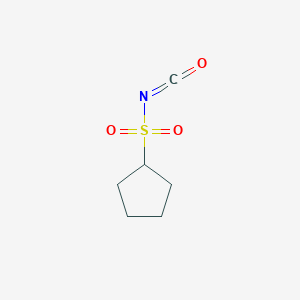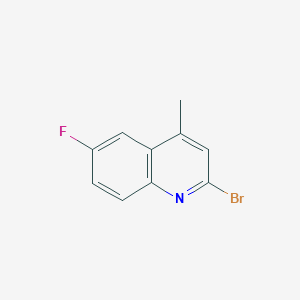
2-Bromo-6-fluoro-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-fluoro-4-methylquinoline is a chemical compound with the molecular formula C10H7BrFN. It is used as an intermediate in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-4-methylquinoline involves several steps, including the reaction of 2-Bromo-4-fluoro-6-methylaniline with other reagents . Further details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-methylquinoline has been investigated using various methods, including crystallographic (XRD), spectroscopic (UV-vis, NMR), and computational (DFT, HOMA) methods .Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-6-fluoro-4-methylquinoline are complex and can be influenced by various factors. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
2-Bromo-6-fluoro-4-methylquinoline has a molecular weight of 240.072 g/mol, a density of 1.6±0.1 g/cm3, a boiling point of 304.4±37.0 °C at 760 mmHg, and a flash point of 137.9±26.5 °C . Its solubility in various solvents has also been studied .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
2-Bromo-6-fluoro-4-methylquinoline is a compound of interest in medicinal chemistry due to its potential as a scaffold for anticancer agents . The presence of halogen atoms, particularly bromine and fluorine, can enhance the bioactivity of pharmaceutical compounds. This compound could be used to synthesize novel quinoline derivatives that exhibit anticancer activities.
Organic Synthesis: Building Blocks
In organic synthesis, 2-Bromo-6-fluoro-4-methylquinoline serves as a versatile building block. It can undergo various reactions, including cross-coupling reactions, to create complex molecules . Its reactivity with different organic substrates makes it valuable for constructing diverse organic compounds.
Pharmaceutical Intermediates: Drug Development
This compound is also used as an intermediate in the synthesis of drugs. Its modified derivatives can be found in several FDA-approved drugs, playing a crucial role in the development of new therapeutic agents with improved efficacy and reduced side effects .
Agrochemicals: Pesticide Synthesis
The quinoline ring system, to which 2-Bromo-6-fluoro-4-methylquinoline belongs, is often used in the synthesis of pesticides . The introduction of bromine and fluorine atoms can lead to the development of agrochemicals that are more potent and selective in their action.
Dyestuff Field: Colorant Synthesis
Quinoline derivatives are known to be used in the dyestuff industry. The compound could be employed in the synthesis of dyes and pigments, contributing to the creation of new colorants with unique properties .
Environmental Impact: Green Chemistry
The compound’s synthesis and use in various fields are being studied with an emphasis on green chemistry principles. Researchers aim to minimize the environmental impact by developing eco-friendly synthetic routes and assessing the compound’s biodegradability and toxicity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-6-fluoro-4-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-4-10(11)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIZAKPOOZDHIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
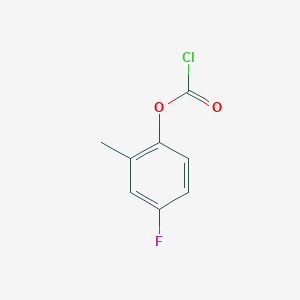

![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)
![3-Bromopyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1380682.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-one](/img/structure/B1380684.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)
